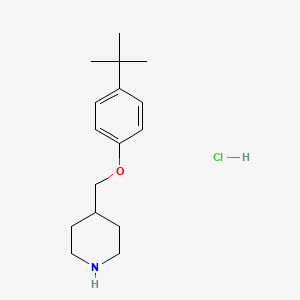

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Overview

Description

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride (4-t-BPP) is a synthetic compound with a wide range of applications in laboratory experiments. It is a colorless, non-volatile, and water-soluble compound with a molecular weight of about 250 g/mol. 4-t-BPP is used as a reagent in organic synthesis, and as a catalyst in various reactions. 4-t-BPP is also used as a drug in the treatment of certain illnesses and conditions, including epilepsy, depression, anxiety, and certain types of pain.

Scientific Research Applications

Synthesis and Characterization of Poly(ether imide)s

Poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride are notable for their excellent solubility, high glass transition temperatures, and thermal stability up to 450°C. These polymers, synthesized from bis(ether anhydride), demonstrate inherent viscosities ranging from 0.50 to 0.79 dl g−1 and molecular weights up to 142,000. They exhibit amorphous diffraction patterns, indicating a non-crystalline structure, and can form transparent, tough, and flexible films with tensile strength up to 98 MPa (Liaw, Hsu, & Liaw, 2001).

Cleavage of (tert-Butyl)(dimethyl)silyl Ethers

The chemoselective cleavage of (tert-Butyl)(dimethyl)silyl (TBS) ethers to parent hydroxy compounds can be efficiently achieved using catalytic amounts of Ce(SO4)2⋅4 H2O. This process, which can be facilitated by microwave-assisted or conventional heating, demonstrates selective deprotection of TBS ethers in the presence of triisopropylsilyl and (tert-butyl)(diphenyl)silyl ethers (González-Calderón et al., 2014).

Synthesis of Ortho-linked Polyamides

Ortho-linked polyamides, synthesized from dicarboxylic acid and various aromatic diamines, exhibit inherent viscosities between 0.52 and 2.60 dl g−1. These polyamides are non-crystalline, soluble in polar solvents, and form transparent, flexible, and tough films. They showcase high thermal stability with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).

Synthesis of Unsymmetrical 9-Borafluorene

An unsymmetrical 9-borafluorene, synthesized through the reaction of a terphenyl-substituted lithium compound with BH2Cl·SMe2, exhibits moderate yields and can form crystalline adducts. Its reduction with lithium powder leads to the formation of a heteroaromatic dianionic compound. This synthesis highlights the versatility of such compounds in reacting with various metal salts and recovering in high yields (Wehmschulte et al., 2001).

properties

IUPAC Name |

4-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESDYIJBOWPGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride | |

CAS RN |

1185304-13-5 | |

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.